An In-depth Technical Guide to 3-Bromo-2,2-dimethyl-1-propanol (CAS: 40894-00-6)
An In-depth Technical Guide to 3-Bromo-2,2-dimethyl-1-propanol (CAS: 40894-00-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,2-dimethyl-1-propanol, with CAS number 40894-00-6, is a halogenated organic compound that serves as a crucial building block in advanced organic synthesis.[1] Its bifunctional nature, containing both a primary alcohol and a primary alkyl bromide, makes it a versatile intermediate for the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental details and data presentation for the scientific community.
Physicochemical Properties
The fundamental physical and chemical properties of 3-Bromo-2,2-dimethyl-1-propanol are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 40894-00-6 | [2] |
| Molecular Formula | C₅H₁₁BrO | [3] |
| Molecular Weight | 167.04 g/mol | [2][3] |
| Appearance | Liquid | [2] |
| Boiling Point | 184-187 °C (lit.) | [2][4] |
| Density | 1.358 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.479 (lit.) | [2][4] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [2] |
| IUPAC Name | 3-bromo-2,2-dimethylpropan-1-ol | [3] |
| InChI Key | KQOQXYPZBYTICM-UHFFFAOYSA-N | [2][3] |
| SMILES | CC(C)(CO)CBr | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of 3-Bromo-2,2-dimethyl-1-propanol. The following table summarizes the available spectroscopic data.
| Technique | Data Availability/Reference |
| ¹H NMR | Spectra available from various sources.[3][5] |
| ¹³C NMR | Spectra available from various sources.[3] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available in the NIST WebBook.[6] |
| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra are available.[3] |
Applications in Organic Synthesis
3-Bromo-2,2-dimethyl-1-propanol is a valuable intermediate in organic synthesis, primarily utilized for introducing the neopentyl group with further functionalization capability.[1]
One of its key applications is in the synthesis of 3-bromo-2,2-dimethylpropanal through oxidation.[2][7] This aldehyde is a versatile building block for compounds featuring two geminal methyl groups on a quaternary carbon center.[7] The reactivity of the carbon-bromine bond allows for nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, esterification, or etherification, providing multiple pathways for creating more complex molecules.[1][8]
Experimental Protocols
Oxidation of 3-Bromo-2,2-dimethyl-1-propanol to 3-Bromo-2,2-dimethyl-propanal [7]
This protocol details the TEMPO-catalyzed oxidation of 3-Bromo-2,2-dimethyl-1-propanol using sodium hypochlorite (B82951) (NaOCl) as the co-oxidant.
Materials:
-
3-Bromo-2,2-dimethyl-1-propanol (16.7 g, 0.1 mol)
-
Dichloromethane (B109758) (65 ml)
-
TEMPO (0.78 g, 5 mmol)
-
Potassium bromide (KBr) (1.2 g, 10 mmol) in 5 ml water
-
Aqueous NaOCl solution (1.8M, 61 ml)
-
Sodium bicarbonate (NaHCO₃) (3.4 g, 40 mmol)
-
10% Hydrochloric acid (HCl) containing Potassium iodide (KI)
-
Saturated aqueous Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Basic alumina
Procedure:
-
Dissolve 3-bromo-2,2-dimethyl-1-propanol in dichloromethane in a reaction vessel.
-
Add TEMPO and the aqueous solution of KBr.
-
Cool the mixture to below 0 °C with vigorous stirring.
-
Prepare a mixture of aqueous NaOCl, water, and NaHCO₃.
-
Add the NaOCl mixture to the reaction vessel while maintaining the temperature below 10 °C.
-
Continue stirring for 10-20 minutes until the alcohol is consumed (monitored by TLC or GC).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic phases and wash sequentially with 10% HCl containing KI, saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase with MgSO₄ and filter through a short pad of basic alumina.
-
Remove the solvent at atmospheric pressure.
-
Purify the resulting aldehyde by Kugelrohr distillation to yield pure 3-bromo-2,2-dimethyl-propanal.
Visualized Workflows and Pathways
Caption: A conceptual workflow for the synthesis of 3-Bromo-2,2-dimethyl-1-propanol.
Caption: Reaction pathway for the oxidation of 3-Bromo-2,2-dimethyl-1-propanol.
Safety and Handling
3-Bromo-2,2-dimethyl-1-propanol is classified as an irritant and requires careful handling in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE).[2][3][9]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Recommended PPE: Eyeshields, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK) are recommended.[2]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] It is classified as a combustible liquid.[2]
Spill and First Aid: In case of a small spill, absorb the liquid with inert material and place it in a sealed container for disposal.[9] For skin or eye contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.[9]
Conclusion
3-Bromo-2,2-dimethyl-1-propanol is a highly useful and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with its reactivity, make it an important precursor in the synthesis of complex organic molecules for the pharmaceutical and fine chemical industries. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational resource for researchers and developers utilizing 3-Bromo-2,2-dimethyl-1-propanol in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-溴-2,2-二甲基-1-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Bromo-2,2-dimethyl-1-propanol | C5H11BrO | CID 142501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 3-Bromo-2,2-dimethyl-1-propanol(40894-00-6) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Bromo-2,2-dimethyl-1-propanol [webbook.nist.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
